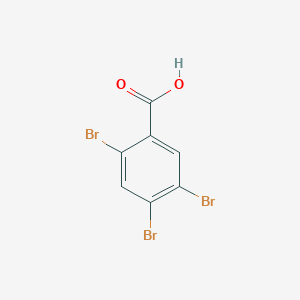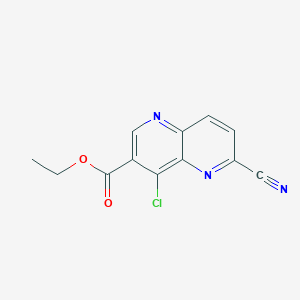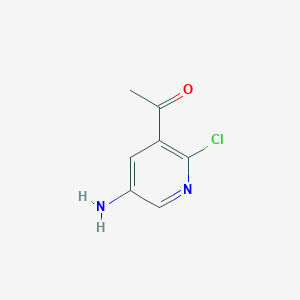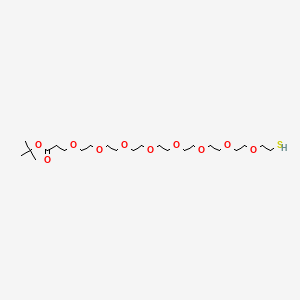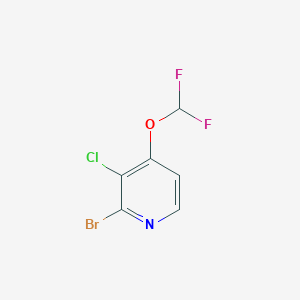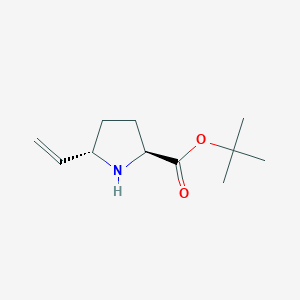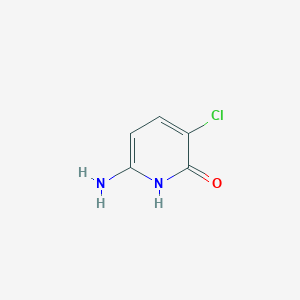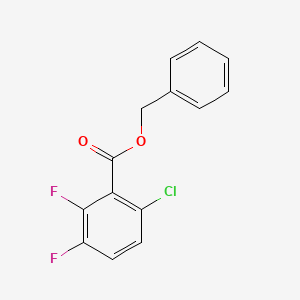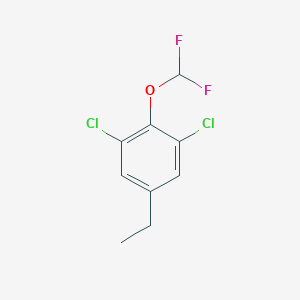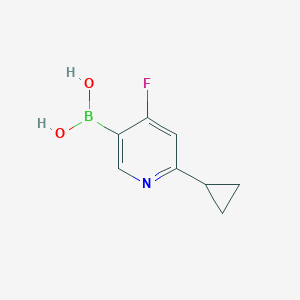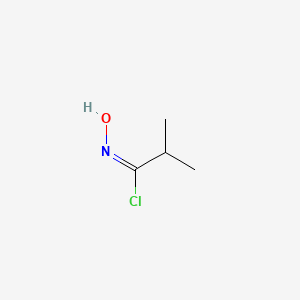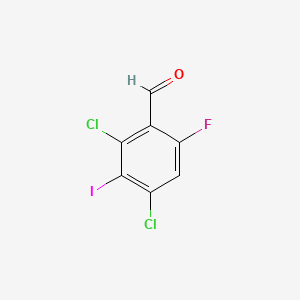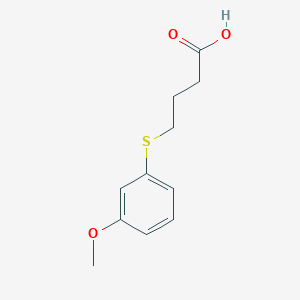
4-((3-Methoxyphenyl)thio)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((3-Methoxyphenyl)thio)butanoic acid is an organic compound with the molecular formula C11H14O3S It is characterized by the presence of a methoxyphenyl group attached to a butanoic acid backbone via a thioether linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3-Methoxyphenyl)thio)butanoic acid typically involves the following steps:
Thioether Formation: The reaction between 3-methoxyphenylthiol and a suitable butanoic acid derivative, such as 4-bromobutanoic acid, under basic conditions (e.g., using sodium hydroxide) to form the thioether linkage.
Acidification: The resulting intermediate is then acidified to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-((3-Methoxyphenyl)thio)butanoic acid can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium tert-butoxide.
Major Products
Oxidation: 4-((3-Methoxyphenyl)sulfinyl)butanoic acid, 4-((3-Methoxyphenyl)sulfonyl)butanoic acid.
Reduction: 4-((3-Methoxyphenyl)thio)butanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-((3-Methoxyphenyl)thio)butanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 4-((3-Methoxyphenyl)thio)butanoic acid involves its interaction with various molecular targets and pathways:
Oxidative Stress Pathways: The compound may exert its effects by modulating oxidative stress pathways, potentially through the inhibition of reactive oxygen species (ROS) production.
Inflammatory Pathways: It may also influence inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and mediators.
Comparación Con Compuestos Similares
Similar Compounds
4-((4-Methoxyphenyl)thio)butanoic acid: Similar structure but with the methoxy group in the para position.
4-((3-Hydroxyphenyl)thio)butanoic acid: Similar structure but with a hydroxy group instead of a methoxy group.
4-((3-Methoxyphenyl)thio)pentanoic acid: Similar structure but with an additional carbon in the alkyl chain.
Uniqueness
4-((3-Methoxyphenyl)thio)butanoic acid is unique due to the specific positioning of the methoxy group and the thioether linkage, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in the design of new compounds with tailored properties for specific applications.
Propiedades
Fórmula molecular |
C11H14O3S |
|---|---|
Peso molecular |
226.29 g/mol |
Nombre IUPAC |
4-(3-methoxyphenyl)sulfanylbutanoic acid |
InChI |
InChI=1S/C11H14O3S/c1-14-9-4-2-5-10(8-9)15-7-3-6-11(12)13/h2,4-5,8H,3,6-7H2,1H3,(H,12,13) |
Clave InChI |
PIYQKNNMKURSLU-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC=C1)SCCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


